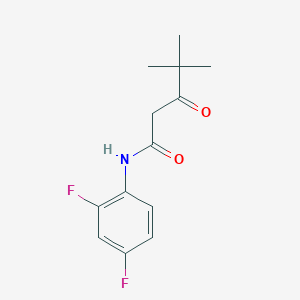

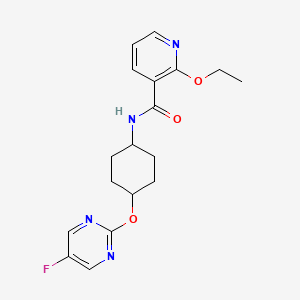

![molecular formula C9H8F2N4OS B2773291 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 735322-54-0](/img/structure/B2773291.png)

4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” would consist of a triazole ring attached to a phenyl ring through a sulfur atom. The phenyl ring would have a difluoromethoxy group attached to it .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and can be oxidized. The specific reactions that “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” would undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” is not available, we can infer that it would have properties typical of organic compounds. It would likely be a solid at room temperature, and its solubility in water would depend on the specific functional groups present in the molecule .Aplicaciones Científicas De Investigación

Inhibition of Beta-Secretase (BACE)

This compound has been used as an inhibitor of the beta-secretase (BACE) enzyme . BACE is a key enzyme involved in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s disease patients. By inhibiting this enzyme, the compound can potentially slow down the progression of Alzheimer’s disease .

Treatment of Beta-Amyloid Deposits

The compound has also been used in the treatment of beta-amyloid deposits . These deposits are a hallmark of Alzheimer’s disease and contribute to the degeneration of neurons. The compound’s ability to inhibit BACE can reduce the formation of these deposits .

Treatment of Neurofibrillary Tangles

Neurofibrillary tangles are another major pathological feature of Alzheimer’s disease. This compound has been used in the treatment of these tangles , potentially slowing down the progression of the disease.

Antifungal Activities

1,2,4-triazole derivatives, such as this compound, have been extensively investigated for their antifungal activities . They can potentially be used in the development of new antifungal drugs .

Antioxidant Activity

Some derivatives of 4-amino-5-phenyl-4h-1,2,4-triazole-3-thiol have been evaluated for their antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Development of Pharmaceutical Compounds

The compound can be used in the development of pharmaceutical compounds . The substituent groups which are optionally present may be one or more of those customarily employed in the development of pharmaceutical compounds or the modification of such compounds to influence their structure/activity, persistence, absorption, stability or other beneficial property .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is the enzyme β-secretase (BACE) . BACE is a key enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of individuals with Alzheimer’s disease .

Mode of Action

The compound acts as an inhibitor of BACE . By binding to the active site of the enzyme, it prevents the cleavage of amyloid precursor protein (APP) into β-amyloid peptides . This inhibition disrupts the production of β-amyloid peptides, thereby reducing their accumulation in the brain .

Biochemical Pathways

The inhibition of BACE affects the amyloidogenic pathway . Normally, APP is cleaved by BACE to produce β-amyloid peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer’s disease . By inhibiting BACE, the compound reduces the production of β-amyloid peptides, thereby potentially slowing the progression of Alzheimer’s disease .

Result of Action

The molecular effect of the compound’s action is the reduction in β-amyloid peptide production . On a cellular level, this could potentially lead to a decrease in the formation of β-amyloid plaques in the brain . Clinically, this may result in a slowing of the cognitive decline observed in Alzheimer’s disease .

Direcciones Futuras

The study of triazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve exploring their potential uses in medicine, such as their potential antimicrobial, anti-inflammatory, and anticancer properties .

Propiedades

IUPAC Name |

4-amino-3-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N4OS/c10-8(11)16-6-3-1-5(2-4-6)7-13-14-9(17)15(7)12/h1-4,8H,12H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTJNXUVTIRIGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)N2N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

735322-54-0 |

Source

|

| Record name | 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

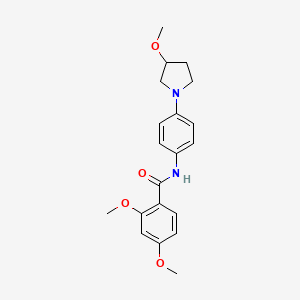

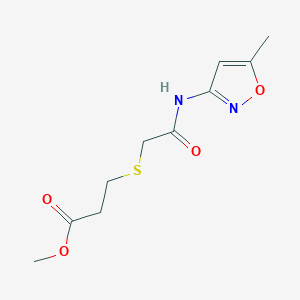

![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)

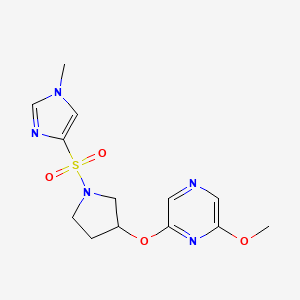

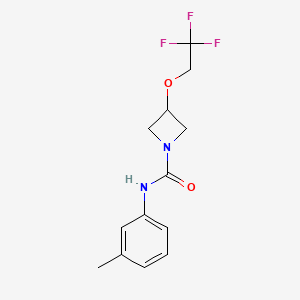

![2,5-dimethoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2773213.png)

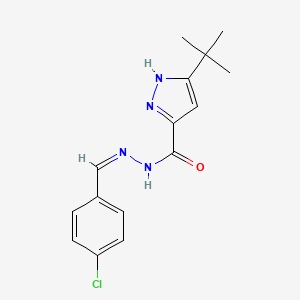

![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)

![11-chloro-2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2773219.png)

![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2773228.png)

![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773230.png)